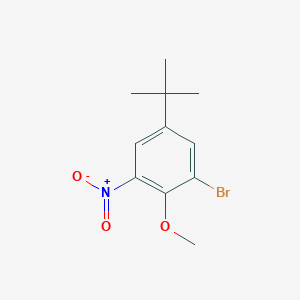![molecular formula C13H8F2INO4S B8492739 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonylamino group attached to a difluorobenzene ring and an iodine atom attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with enzymes, such as carbonic anhydrase, and inhibit their activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamides, such as 2,6-Difluorobenzenesulfonamide and 2,6-Difluorobenzenesulfonyl chloride .
Uniqueness
What sets 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a sulfonylamino group and an iodine atom provides versatility in synthetic chemistry and potential for diverse biological activities.
Propriétés
Formule moléculaire |
C13H8F2INO4S |
|---|---|
Poids moléculaire |
439.17 g/mol |
Nom IUPAC |
2-[(2,6-difluorophenyl)sulfonylamino]-4-iodobenzoic acid |
InChI |
InChI=1S/C13H8F2INO4S/c14-9-2-1-3-10(15)12(9)22(20,21)17-11-6-7(16)4-5-8(11)13(18)19/h1-6,17H,(H,18,19) |
Clé InChI |
VFEZKQLFTVVFMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)I)C(=O)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)







